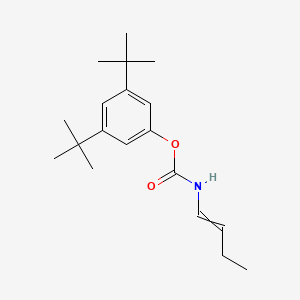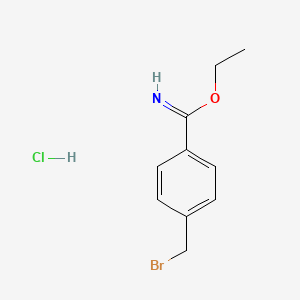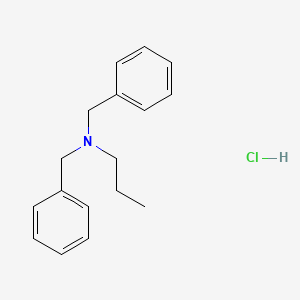![molecular formula C13H18O B14392403 1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one CAS No. 90052-80-5](/img/structure/B14392403.png)
1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3,5,6-Pentamethylbicyclo[222]octa-5,7-dien-2-one is a bicyclic compound characterized by its unique structure and multiple methyl groups
Méthodes De Préparation
The synthesis of 1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one typically involves photochemical reactions. For instance, the photochemistry of related compounds such as 1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-ones has been studied extensively . These reactions often involve direct irradiation in solvents like benzene, acetonitrile, and methanol, leading to the formation of aromatic compounds through photoelimination processes . Industrial production methods may involve similar photochemical processes, optimized for larger-scale synthesis.
Analyse Des Réactions Chimiques
1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure and properties of the compound.
Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one has several applications in scientific research:
Chemistry: It is used as a model compound in photochemical studies to understand reaction mechanisms and pathways.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Industry: Used in the synthesis of other complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of 1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one involves its interaction with various molecular targets and pathways. For example, photochemical reactions of similar compounds have shown that direct irradiation leads to the formation of aromatic compounds through photoelimination . This process involves the absorption of light, leading to the excitation of electrons and subsequent chemical transformations.
Comparaison Avec Des Composés Similaires
1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one can be compared with other similar compounds, such as:
1,3,5,6,7-Pentamethylbicyclo[3.2.0]hepta-2,6-diene: This compound has a different bicyclic structure and exhibits distinct chemical properties.
1,3,3-Trimethylbicyclo[2.2.2]octa-5,7-dien-2-one: Similar in structure but with fewer methyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of methyl groups and the resulting chemical behavior.
Propriétés
Numéro CAS |
90052-80-5 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1,3,3,5,6-pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one |
InChI |
InChI=1S/C13H18O/c1-8-9(2)13(5)7-6-10(8)12(3,4)11(13)14/h6-7,10H,1-5H3 |
Clé InChI |
UVVRCXRKNRRDGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2(C=CC1C(C2=O)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3,4-Di(propan-2-yl)phenyl]acetamide](/img/structure/B14392355.png)

![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)

![4,5-Diphenyl-3-[(propan-2-ylidene)amino]-1,3-oxazol-2(3H)-one](/img/structure/B14392373.png)
![2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol](/img/structure/B14392374.png)

![Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate](/img/structure/B14392377.png)

![2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14392389.png)
![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)

